2-Chloro-1,3,2-dithiastibolane
CAS No.: 3741-30-8
Cat. No.: VC16040618
Molecular Formula: C2H4ClS2Sb
Molecular Weight: 249.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3741-30-8 |
---|---|
Molecular Formula | C2H4ClS2Sb |
Molecular Weight | 249.4 g/mol |
IUPAC Name | 2-chloro-1,3,2-dithiastibolane |
Standard InChI | InChI=1S/C2H6S2.ClH.Sb/c3-1-2-4;;/h3-4H,1-2H2;1H;/q;;+3/p-3 |
Standard InChI Key | QJAJJTVTMVIPPB-UHFFFAOYSA-K |
Canonical SMILES | C1CS[Sb](S1)Cl |
Introduction
Synthesis and Manufacturing
Skeletal Substitution Reaction
The most well-documented synthetic route for 2-chloro-1,3,2-dithiastibolane involves a skeletal substitution reaction between 2-chloro-1,3,2-dithiaphospholane and antimony trifluoride () . Contrary to initial expectations of a halogen exchange, this reaction replaces the phosphorus atom in the dithiaphospholane ring with antimony, forming the dithiastibolane framework. The procedure entails dissolving (1.13 g, 6.3 mmol) in tetrahydrofuran (THF, 50 mL) and adding 2-chloro-1,3,2-dithiaphospholane (1 g, 6.3 mmol) under stirring at room temperature. After five hours, the mixture is evaporated to dryness, and the residue is washed with hexane to yield a light-brown solid. Extraction with THF produces the target compound as a white solid with a yield of 48% .
Optimization of Reaction Conditions
Lowering the reaction temperature to to improves the yield to 62%, highlighting the sensitivity of the substitution process to thermal conditions . The use of THF as a solvent facilitates the dissolution of antimony trifluoride and stabilizes reactive intermediates.
Table 1: Synthetic Conditions and Yields
Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |
---|---|---|---|
25 | THF | 5 | 48 |
-5 to -25 | THF | 5 | 62 |
Structural and Spectroscopic Characterization
Molecular Geometry
The molecular structure of 2-chloro-1,3,2-dithiastibolane features a five-membered ring with antimony at the 2-position, bonded to two sulfur atoms and one chlorine atom . The canonical SMILES representation () confirms the cyclic arrangement, while the InChIKey () provides a unique identifier for its stereochemical configuration . Density functional theory (DFT) calculations suggest a puckered ring conformation, minimizing steric strain between the sulfur and antimony centers.
Spectroscopic Data
Nuclear magnetic resonance (NMR) and mass spectrometry analyses provide critical insights into the compound’s electronic environment:
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NMR (400 MHz, CDCl): A singlet at corresponds to the methylene () protons adjacent to sulfur atoms .
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Mass Spectrometry (EI, 70 eV): Prominent peaks include , , and , consistent with fragmentation patterns of the antimony-sulfur framework .
Chemical Properties and Reactivity
Physical Properties
2-Chloro-1,3,2-dithiastibolane exhibits a density of , reflecting the high atomic mass of antimony . The compound is sparingly soluble in nonpolar solvents like hexane but dissolves readily in THF and dichloromethane.
Table 2: Physical Properties
Property | Value |
---|---|
Molecular Weight | 249.40 g/mol |
Density | 2.57 g/cm³ |
Solubility (THF) | High |
Solubility (Hexane) | Low |
Reactivity with Nucleophiles
The chlorine atom at the antimony center serves as a reactive site for nucleophilic substitution. For example, treatment with sodium dithiophosphate () replaces chlorine with dithiophosphate groups, forming derivatives with potential applications in catalysis.
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